molecular formula C10H16FNO3 B1388170 tert-butyl (3R)-3-fluoro-4-oxopiperidine-1-carboxylate CAS No. 1266339-10-9

tert-butyl (3R)-3-fluoro-4-oxopiperidine-1-carboxylate

Cat. No.: B1388170
CAS No.: 1266339-10-9
M. Wt: 217.24 g/mol
InChI Key: JZNWQLLPLOQGOI-SSDOTTSWSA-N
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Description

Overview of tert-Butyl (3R)-3-fluoro-4-oxopiperidine-1-carboxylate

This compound belongs to the class of N-protected fluorinated piperidines. Its molecular formula is $$ \text{C}{10}\text{H}{16}\text{FNO}_3 $$, with a stereocenter at the 3R position (Figure 1). The Boc group enhances solubility in organic solvents and prevents unwanted side reactions during synthesis.

Table 1: Key Physicochemical Properties

Property Value Source
Molecular Weight 217.24 g/mol
Melting Point 88–90°C
Boiling Point 288.7°C (predicted)
Density 1.15 g/cm³
XLogP3 1.0

The compound’s fluorine atom introduces electronegativity and steric effects, while the ketone group enables reductive amination or nucleophilic substitutions.

Significance of Fluorinated Piperidine Derivatives in Modern Chemistry

Fluorinated piperidines are pivotal in drug discovery due to:

  • Conformational Control : Fluorine’s gauche effect stabilizes specific ring conformations, optimizing receptor binding.
  • Metabolic Stability : C–F bonds resist oxidative degradation, enhancing drug half-life.
  • Bioavailability : Fluorine’s lipophilicity improves membrane permeability.

Notably, this compound is a precursor to fentanyl analogs, which act on μ-opioid receptors. Recent studies also highlight its utility in photochromic probes for optopharmacology.

Historical Development and Academic Interest

The synthesis of fluorinated heterocycles began with Chichibabin’s 1927 work on 2-fluoropyridine. However, this compound gained prominence in the 2010s with advances in asymmetric hydrogenation and protecting-group strategies. Key milestones include:

  • 2019 : Münster University developed a cis-selective hydrogenation method for fluoropyridines, enabling gram-scale production.
  • 2020 : A heterogeneous palladium-catalyzed protocol achieved 95% enantiomeric excess in fluorinated piperidines.

Scope and Objectives of the Research Article

This article focuses on:

  • Synthetic Pathways : Boc protection, fluorination, and asymmetric reduction.
  • Structural Analysis : Conformational studies via NMR and X-ray crystallography.
  • Applications : Role in opioid analgesics and photopharmacology.

Excluded topics include toxicological data and clinical dosing guidelines, as per the requirements.

Structural and Synthetic Insights
The compound’s synthesis typically involves:

  • Boc Protection : Piperidine is treated with di-tert-butyl dicarbonate to install the Boc group.
  • Fluorination : Electrophilic fluorination at the 3-position using Selectfluor or DAST.
  • Oxidation : Introduction of the 4-ketone via Jones oxidation or Swern conditions.

Equation 1 : General Synthesis Pathway
$$
\text{Piperidine} \xrightarrow{\text{Boc}_2\text{O}} \text{N-Boc piperidine} \xrightarrow{\text{F}^+} \text{3-Fluoro derivative} \xrightarrow{\text{Oxidation}} \text{4-Oxo product} \quad
$$

Future Directions
Research is needed to:

  • Optimize enantioselective fluorination for industrial-scale production.
  • Explore applications in non-opioid drug classes (e.g., antivirals).

Properties

IUPAC Name

tert-butyl (3R)-3-fluoro-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16FNO3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7H,4-6H2,1-3H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZNWQLLPLOQGOI-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C(C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(=O)[C@@H](C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

tert-butyl (3R)-3-fluoro-4-oxopiperidine-1-carboxylate, also known by its IUPAC name, is a synthetic compound with notable implications in medicinal chemistry. It possesses a unique molecular structure characterized by a fluorinated piperidine ring, which may contribute to its biological activity. This article explores the compound's biological properties, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₀H₁₆FNO₃
  • Molecular Weight : 217.24 g/mol
  • CAS Number : 1266339-10-9
  • Melting Point : 77 °C
  • Boiling Point : 288.7 °C at 760 mmHg
  • Density : 1.2 g/cm³

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an inhibitor in different biochemical pathways.

1. Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, structure-activity relationship (SAR) studies have shown that modifications in the piperidine ring can enhance cytotoxicity against cancer cell lines.

CompoundIC50 (µM)Cancer Cell Line
This compoundTBDTBD
Related Compound A15MCF7 (Breast)
Related Compound B25HeLa (Cervical)

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. For example, it was found to inhibit certain proteases that are crucial in tumor progression.

3. Neuroprotective Effects

Research has suggested that the compound may exhibit neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress. Studies involving animal models of neurodegenerative diseases have shown promising results.

Case Studies

Several case studies have documented the biological activity of this compound:

Case Study 1: Anticancer Efficacy

In a study published in Bioorganic & Medicinal Chemistry, researchers synthesized a series of piperidine derivatives and tested their anticancer activity against various cell lines. The results indicated that the introduction of a fluorine atom significantly increased the potency of these compounds against breast and lung cancer cells .

Case Study 2: Enzyme Inhibition Profile

A comprehensive analysis conducted by researchers at the University of Groningen evaluated the enzyme inhibition profile of this compound. The study revealed that the compound effectively inhibited specific kinases involved in cancer signaling pathways, suggesting its potential as a therapeutic agent .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl (3R)-3-fluoro-4-oxopiperidine-1-carboxylate has shown promise in medicinal chemistry due to its potential as a building block for pharmaceuticals. Its structural characteristics enable it to interact with various biological targets, which may lead to therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that this compound may act as an inhibitor in cancer therapies by modulating key signaling pathways involved in tumor growth and metastasis.
  • Antibacterial Properties : Research indicates that fluorinated piperidine derivatives can exhibit significant antibacterial activity, making them candidates for developing new antibiotics.

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step reactions that allow for high yields and purity. Common methods include:

  • Nucleophilic Substitution Reactions : The presence of the fluorine atom makes the compound susceptible to nucleophilic attack, facilitating the formation of various derivatives.
  • Hydrolysis Reactions : Under acidic or basic conditions, this compound can undergo hydrolysis, leading to the release of tert-butyl alcohol and formation of corresponding acids.

Case Study 1: Anticancer Activity

A study investigated the interaction of this compound with estrogen-related receptors. The findings demonstrated that this compound could inhibit receptor activation, suggesting a potential role in breast cancer treatment.

Case Study 2: Antibacterial Efficacy

Another research project focused on evaluating the antibacterial properties of various piperidine derivatives, including this compound. Results indicated significant activity against Gram-positive bacteria, supporting its development as a novel antibiotic agent.

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl (3R)-3-fluoro-4-oxopiperidine-1-carboxylate are compared below with analogous piperidine derivatives, focusing on positional isomers, functional group variations, and substituted derivatives.

Positional Isomers
Compound Name CAS Number Substituents Molecular Formula Key Properties
This compound 211108-50-8 3R-F, 4-oxo C₁₀H₁₆FNO₃ High polarity due to ketone; moderate lipophilicity from Boc group
tert-Butyl 4-fluoro-3-oxopiperidine-1-carboxylate (QW-2632) 1334413-33-0 4-F, 3-oxo C₁₀H₁₆FNO₃ Altered electronic effects due to fluorine at 4-position; potential for distinct reactivity
tert-Butyl 5-fluoro-3-oxopiperidine-1-carboxylate 1241725-64-3 5-F, 3-carboxylic acid C₁₁H₁₆FNO₄ Increased polarity and acidity from carboxylic acid group

Key Findings :

  • Positional isomerism significantly impacts electronic distribution and reactivity. For example, the 4-fluoro-3-oxo isomer (QW-2632) may exhibit reduced steric hindrance compared to the 3R-fluoro-4-oxo derivative, facilitating nucleophilic attacks at the ketone .
Functional Group Variations
Compound Name CAS Number Functional Groups Molecular Formula Key Differences
tert-Butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate 955028-88-3 3R-F, 4-OH C₁₀H₁₈FNO₃ Hydroxyl group enhances hydrogen bonding and aqueous solubility
tert-Butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate 907544-20-1 3S-F, 4-NH₂ C₁₀H₁₉FN₂O₂ Amino group increases basicity and reactivity in coupling reactions
1-(tert-Butoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid 1255666-86-4 5,5-diF, 3-carboxylic acid C₁₁H₁₅F₂NO₄ Difluorination enhances metabolic stability; carboxylic acid improves solubility

Key Findings :

  • Replacement of the 4-oxo group with hydroxyl or amino groups alters solubility and reactivity. The amino derivative (CAS 907544-20-1) is particularly valuable in peptide synthesis due to its nucleophilic NH₂ group .
  • Carboxylic acid analogs (e.g., CAS 1241725-64-3) exhibit higher polarity, making them suitable for aqueous-phase reactions .
Substituted Derivatives
Compound Name CAS Number Substituents Molecular Formula Key Features
tert-Butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-oxopiperidine-1-carboxylate 1354953-08-4 3-oxo, 4-aryl-CF₃ C₁₈H₂₁F₄NO₃ Aromatic ring enhances binding to hydrophobic targets; CF₃ group increases electron withdrawal
tert-Butyl 6-fluoro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate (SS-3386) 721958-63-0 Spiro-chroman, 6-F C₁₉H₂₃FNO₄ Spiro structure introduces conformational rigidity; chroman moiety adds aromaticity

Key Findings :

  • Aryl-substituted derivatives (e.g., CAS 1354953-08-4) are pivotal in designing kinase inhibitors due to their planar, hydrophobic structures .

Preparation Methods

Synthesis from tert-butyl 4-oxopiperidine-1-carboxylate derivatives

A common route involves starting from tert-butyl 4-oxopiperidine-1-carboxylate , which undergoes selective fluorination at the 3-position.

  • Fluorination Reagents: Electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor are employed to introduce fluorine at the 3-position adjacent to the ketone.
  • Reaction Conditions: The fluorination is performed under mild conditions, often at low temperatures (0 to 25 °C) in solvents like acetonitrile or dichloromethane to control regio- and stereoselectivity.
  • Stereochemical Control: The reaction can be directed to favor the (3R) stereoisomer by using chiral auxiliaries or catalysts, or by starting from chiral precursors.

Alternative approach via fluorohydrin intermediates

Another pathway involves preparing tert-butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate followed by oxidation of the hydroxyl group to the ketone:

  • Step 1: Synthesis of tert-butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate via nucleophilic fluorination of a 4-hydroxypiperidine derivative.
  • Step 2: Oxidation of the 4-hydroxy group to the 4-oxo group using mild oxidants such as Dess–Martin periodinane or Swern oxidation.
  • This method allows stereochemical control and avoids direct fluorination of the ketone.

Catalytic hydrogenation and reductive amination steps

In some synthetic sequences, the compound is accessed via reductive amination or catalytic hydrogenation of protected intermediates:

  • For example, reduction of tert-butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate with ammonium formate and 10% Pd/C catalyst in methanol at 50 °C for 1 hour yields the corresponding amino-fluoropiperidine derivative. Subsequent oxidation or deprotection steps lead to the oxo derivative.

Representative Reaction Conditions and Yields

Step Starting Material Reagents/Conditions Product Yield (%) Notes
1 tert-butyl 4-oxopiperidine-1-carboxylate NFSI or Selectfluor, 0–25 °C, MeCN This compound 70-90 Fluorination with regio- and stereocontrol
2 tert-butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate Dess–Martin periodinane, DCM, 0 °C to RT This compound 80-95 Oxidation of hydroxyl to ketone
3 tert-butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate Ammonium formate, 10% Pd/C, MeOH, 50 °C, 1 h tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate Quantitative Hydrogenation step in multi-step synthesis

Research Findings and Optimization Notes

  • Stereoselectivity: The fluorination step is critical; using chiral catalysts or auxiliaries improves enantiomeric excess of the (3R) isomer.
  • Protecting Group Stability: The tert-butyl carbamate group is stable under fluorination and oxidation conditions, facilitating multi-step synthesis without deprotection.
  • Purity and Yield: Optimized conditions yield high purity products (>95%) with yields ranging from 70% to quantitative depending on the step.
  • Scale-up Potential: The methods using mild reagents and catalytic hydrogenation are amenable to scale-up for industrial production.

Summary Table of Preparation Routes

Route Key Intermediate Main Reactions Advantages Limitations
Direct fluorination of 4-oxo piperidine tert-butyl 4-oxopiperidine-1-carboxylate Electrophilic fluorination Direct, fewer steps Requires stereocontrol
Fluorohydrin oxidation tert-butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate Fluorination + oxidation Good stereocontrol Additional oxidation step
Catalytic hydrogenation of benzylamino intermediate tert-butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate Hydrogenation, deprotection High yield, scalable Multi-step synthesis

Q & A

Q. Critical Optimization Parameters :

ParameterCondition/ReagentImpact on Yield/PurityReference
Temperature0–20°C (fluorination step)Minimizes decomposition
CatalystDMAP or Et₃N (Boc protection)Enhances reaction efficiency
SolventDichloromethane or THFMaintains anhydrous conditions

Basic: What spectroscopic and analytical methods confirm the structure and purity of this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming stereochemistry and functional groups. For example, the 3R-fluoro configuration generates distinct splitting patterns (e.g., coupling constants J ~ 48–52 Hz for vicinal F-H interactions) .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., C₁₀H₁₆FNO₃ requires m/z 217.1084) .
  • IR Spectroscopy : Peaks at ~1700–1750 cm⁻¹ confirm the carbonyl (C=O) of the Boc and oxo groups .
  • TLC/HPLC : Rf values (e.g., hexane:ethyl acetate = 4:1, Rf 0.29) or retention times assess purity .

Q. Conformational Analysis Table :

Condition (Solvent/Temp)Dominant ConformationKey InteractionsReference
Dichloromethane, 298 KChairC=O⋯F hydrogen bonding
Methanol, 298 KTwisted boatSolvent H-bonding with oxo

Advanced: What computational strategies predict the compound’s bioavailability and metabolic stability?

Answer:

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) assesses binding to cytochrome P450 enzymes, predicting metabolic sites (e.g., oxidation at the 4-oxo group) .
  • ADMET Prediction : Tools like SwissADME calculate logP (~1.5) and topological polar surface area (TPSA ~ 50 Ų), indicating moderate permeability and low CNS penetration .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl (3R)-3-fluoro-4-oxopiperidine-1-carboxylate
Reactant of Route 2
tert-butyl (3R)-3-fluoro-4-oxopiperidine-1-carboxylate

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